molecular formula C10H5N3O3 B1664419 Tyrphostin AG 126 CAS No. 118409-62-4

Tyrphostin AG 126

Cat. No. B1664419
M. Wt: 215.16 g/mol
InChI Key: DUQADSPERJRQBW-UHFFFAOYSA-N
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Description

Tyrphostin AG 126 is a tyrosine kinase inhibitor that is known to block the production of tumor necrosis factor-alpha (TNF-alpha) and nitric oxide in macrophages .


Synthesis Analysis

Tyrphostin AG126 is a derivative of benzylidene malononitrile, which is a potent inhibitor of protein tyrosine kinases in vitro and in vivo .


Molecular Structure Analysis

The molecular formula of Tyrphostin AG 126 is C10H5N3O3 . It is a member of the tyrphostin family of tyrosine kinase inhibitors .


Chemical Reactions Analysis

Tyrphostin AG 126 has been shown to reduce the biosynthesis and/or the effects of the pro-inflammatory cytokines TNF-α and IL-1 . It also inhibits the phosphorylation of ERK1 (p44) and ERK2 (p42) at 25-50 μM .

Scientific Research Applications

Application in Asthma Research

  • Summary of the Application : Tyrphostin AG 126 was used in a study exploring the molecular mechanisms of asthma at the gene level. The goal was to discover new treatment strategies and potential targets for addressing the condition .
  • Methods of Application or Experimental Procedures : The researchers used bioinformatics techniques to analyze gene expression data from asthma patients and healthy controls. They used various tools and databases, including the NCBI GEO public database, clusterProfiler, MEGENA, and The Connectivity Map. They also used fluorescent quantitative PCR to validate the expression of essential genes .
  • Results or Outcomes : The study identified 267 differentially expressed genes between asthma patients and healthy controls. Twelve genes were selected as the candidate gene set for random forest analysis. Five key genes were selected using the random forest algorithm, and their expression was validated in an external dataset. Two of these genes, C1orf64 and C7orf26, were found to be associated with immune regulatory factors, chemokines, and cell receptors. The expression profiles affected by drugs such as Tyrphostin-AG-126 exhibited a significant negative correlation with the disease-disturbed expression profiles, suggesting that these drugs may have the potential to alleviate or even reverse the disease state .

Application in Inflammation Research

  • Summary of the Application : Tyrphostin AG 126 has been extensively researched for its potential application in the treatment of several ailments, such as acute and chronic inflammation . It has been found to prevent lipopolysaccharide-induced lethal toxicity (septic shock) in mice .
  • Methods of Application or Experimental Procedures : In one study, AG 126 was administered at 1.5 mg/mouse, and it reduced LPS-induced lethal toxicity from 95% to 10% .
  • Results or Outcomes : AG 126 greatly reduces LPS-induced tyrosine phosphorylation of p42MAPK in murine peritoneal macrophages at 50 µM .

Application in Histone Deacetylase (HDAC) Inhibitor Screening

  • Summary of the Application : Tyrphostin AG 126 has been used in LOPAC screening assays to identify histone deacetylase (HDAC) inhibitors .
  • Methods of Application or Experimental Procedures : The specific methods of application in this context are not detailed in the source, but typically involve biochemical assays to assess the inhibitory activity of the compound on HDAC enzymes .
  • Results or Outcomes : The specific outcomes of these screening assays are not detailed in the source .

Application in Multiple Organ Failure Research

  • Summary of the Application : Tyrphostin AG 126 has been reported to reduce zymosan-induced multiple organ failure in rats .
  • Methods of Application or Experimental Procedures : The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes : The specific outcomes of these experiments are not detailed in the source .

Application in Postoperative Ileus Research

  • Summary of the Application : Tyrphostin AG 126 has been found to block the development of postoperative ileus in mice .
  • Methods of Application or Experimental Procedures : The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes : The specific outcomes of these experiments are not detailed in the source .

Application in Colitis Research

  • Summary of the Application : Tyrphostin AG 126 has been found to decrease the development of colitis in rats .
  • Methods of Application or Experimental Procedures : The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes : The specific outcomes of these experiments are not detailed in the source .

Safety And Hazards

Tyrphostin AG 126 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Tyrphostin AG 126 has shown potential in various models of inflammatory disease. For example, it has been found to have beneficial effects in experimental autoimmune encephalomyelitis . It has also been suggested that Tyrphostin AG 126 may be useful in the development of future therapies for neuroimmune disorders .

properties

IUPAC Name

2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O3/c11-5-8(6-12)3-7-1-2-9(13(15)16)10(14)4-7/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQADSPERJRQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C#N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152117
Record name AG 126
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin AG 126

CAS RN

118409-62-4
Record name AG 126
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG 126
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AG-126
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AG-126
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YA4AMD1JC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
171
Citations
S Cuzzocrea, MC McDonald, E Mazzon… - Laboratory …, 2000 - Elsevier
… In particular, we investigate the effects of Tyrphostin AG 126 on the colon injury associated … of action of Tyrphostin AG 126, we also investigate the effects of Tyrphostin AG 126 on the …
Number of citations: 23 www.sciencedirect.com
S Marzocco, E Mazzon, A Pinto, G Autore… - Naunyn-Schmiedeberg's …, 2006 - Springer
… been demonstrated that tyrphostin AG–126 reduces organ … to justify evaluation of tyrphostin AG–126 in experimental … test the hypothesis that tyrphostin AG–126 improves the indices of …
Number of citations: 9 link.springer.com
L Dugo, PK Chatterjee, E Mazzon, MC McDonald… - Intensive care …, 2002 - Springer
… tyrphostin AG 126 [… tyrphostin AG 126, a protein kinase inhibitor, on the multiple organ failure induced by zymosan in the rat. In particular, we investigate the effects of tyrphostin AG 126 …
Number of citations: 26 link.springer.com
S Balachandra, T Genovese, E Mazzon, R Di Paola… - Surgery, 2005 - Elsevier
… that tyrphostin AG 126 reduces … tyrphostin AG 126 and tyrphostin AG 556 in experimental acute pancreatitis. Thus, this study was designed to test the hypothesis that tyrphostin AG 126 …
Number of citations: 30 www.sciencedirect.com
BA Moore, A Türler, MA Pezzone… - American Journal …, 2004 - journals.physiology.org
… that a single bolus injection of the PTK inhibitor tyrphostin AG 126 (15 mg/kg sc) before surgery … Furthermore, tyrphostin AG 126 pretreatment significantly inhibited activation of …
Number of citations: 25 journals.physiology.org
S Cuzzocrea, MC McDonald, E Mazzon… - The American journal of …, 2000 - Elsevier
Protein tyrosine kinases help to regulate the expression of many genes that play important roles in inflammation. Here we investigate the effects of the tyrosine kinase inhibitor tyrphostin …
Number of citations: 30 www.sciencedirect.com
K Turpaev, JC Drapier - European journal of pharmacology, 2009 - Elsevier
… Unexpectedly, we found that, in U-937 monocytic cells, tyrphostin AG-126 augments the sensitivity of the corresponding genes to NO, in contrast to other protein tyrosine kinase …
Number of citations: 17 www.sciencedirect.com
SF Ahmad, MA Ansari, A Nadeem, KMA Zoheir… - Molecular …, 2016 - Elsevier
Protein tyrosine kinases are key mediators of the signal transduction cascades that control expression of many genes involved in the induction of inflammation caused by arthritis. Here …
Number of citations: 46 www.sciencedirect.com
S Goncalves, R Fernandez-Sanchez… - Current medicinal …, 2010 - ingentaconnect.com
… the role of the tyrphostin AG 126 in experimental I/R AKI. Tyrphostin AG 126 inhibited the … However, in another in vivo study, prophylactic tyrphostin AG 126 administered 30 minutes …
Number of citations: 26 www.ingentaconnect.com
YJ Kim, CS Lee - Neurochemical research, 2010 - Springer
The preventive effect of tyrosine kinase inhibitor AG126 against the 7-ketocholesterol toxicity was investigated in relation to the mitochondria-mediated cell death process. 7-…
Number of citations: 18 link.springer.com

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